molecular formula C29H29ClFN3O2S B13407715 4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride CAS No. 72170-36-6

4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride

Cat. No.: B13407715
CAS No.: 72170-36-6
M. Wt: 538.1 g/mol
InChI Key: HBJQNDFCWDSIQQ-UHFFFAOYSA-N
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Description

4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride is a complex organic compound that belongs to the quinoline and phenothiazine families This compound is characterized by its unique structure, which includes a quinolinecarboxylic acid core, a phenothiazine moiety, and a dimethylamino propyl side chain

Preparation Methods

The synthesis of 4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of the quinolinecarboxylic acid and phenothiazine derivatives.

    Reaction Conditions: The quinolinecarboxylic acid is reacted with the phenothiazine derivative in the presence of a suitable catalyst and solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Esterification: The ethyl ester group is introduced through an esterification reaction using ethanol and a suitable acid catalyst.

    Final Product: The final product is obtained as a monohydrochloride salt through the addition of hydrochloric acid.

Chemical Reactions Analysis

4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline ring, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription.

    Pathways: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. The compound may also modulate neurotransmitter levels in the brain, contributing to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride can be compared with other similar compounds:

    Quinolone Derivatives: Compounds like ciprofloxacin and levofloxacin share the quinoline core and exhibit similar antibacterial activities. the presence of the phenothiazine moiety in the target compound provides additional pharmacological properties.

    Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine are well-known phenothiazine derivatives used as antipsychotic and antihistamine agents. The incorporation of the quinolinecarboxylic acid moiety in the target compound enhances its potential therapeutic applications.

    Fluorinated Compounds:

Properties

CAS No.

72170-36-6

Molecular Formula

C29H29ClFN3O2S

Molecular Weight

538.1 g/mol

IUPAC Name

ethyl 2-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]-6-fluoroquinoline-4-carboxylate;hydrochloride

InChI

InChI=1S/C29H28FN3O2S.ClH/c1-4-35-29(34)22-18-24(31-23-12-11-20(30)17-21(22)23)19-10-13-28-26(16-19)33(15-7-14-32(2)3)25-8-5-6-9-27(25)36-28;/h5-6,8-13,16-18H,4,7,14-15H2,1-3H3;1H

InChI Key

HBJQNDFCWDSIQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)F)C3=CC4=C(C=C3)SC5=CC=CC=C5N4CCCN(C)C.Cl

Origin of Product

United States

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